Dexmethylphenidate

DAT binding Enantiomer selectivity ADHD pharmacology

Racemic methylphenidate contains 50% inactive l-enantiomer exhibiting nonspecific brain binding, confounding target engagement studies. Dexmethylphenidate (CAS 40431-64-9) resolves this as the single active d-enantiomer NDRI. • DAT affinity exclusive to d-enantiomer (Ki=25 nM vs. 43 nM racemate); l-isomer shows no specific binding • Dual transporter inhibition: DAT IC50=83 nM; NET IC50=989 nM; no SERT off-target • 2:1 potency ratio vs. racemate; 8.3 ng/mL plasma = 50% DAT occupancy for PK/PD modeling Supplied with full characterization for ANDA/QC applications. Controlled substance; DEA registration required.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 40431-64-9
Cat. No. B1218549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexmethylphenidate
CAS40431-64-9
SynonymsDexmethylphenidate
Dexmethylphenidate Hydrochloride
Focalin
Focalin XR
Hydrochloride, Dexmethylphenidate
XR, Focalin
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCCN1)C2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1
InChIKeyDUGOZIWVEXMGBE-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexmethylphenidate (CAS 40431-64-9): Preclinical and Clinical Differentiation of the Single-Isomer ADHD Candidate


Dexmethylphenidate (d-MPH) is the d-threo-enantiomer of racemic methylphenidate, functioning as a norepinephrine-dopamine reuptake inhibitor (NDRI) [1]. First approved by the FDA in 2001, it is the single active isomer of racemic methylphenidate (dl-MPH), which is a 50:50 mixture of d- and l-enantiomers [2]. The pharmacological activity of methylphenidate is known to reside predominantly in the d-isomer, rendering the l-isomer largely inactive for catecholaminergic reuptake inhibition [3].

Why Dexmethylphenidate Cannot Be Trivially Substituted by Racemic Methylphenidate


Substitution of dexmethylphenidate with racemic methylphenidate is not stoichiometrically equivalent due to fundamental differences in molecular target engagement and pharmacokinetics. Dexmethylphenidate is the single, pharmacologically active d-threo-enantiomer, while racemic methylphenidate contains 50% of the essentially inactive l-threo-enantiomer, which does not contribute to therapeutic catecholaminergic reuptake inhibition [1]. Consequently, dexmethylphenidate is approximately twice as potent on a milligram basis, with a 2:1 potency ratio versus the racemate for therapeutic effect [2]. Critically, a PET study demonstrated that the l-enantiomer exhibits widespread, nonspecific binding in the brain, which may interfere with the target specificity of the d-enantiomer when present in the racemic mixture [3].

Quantitative Evidence: Dexmethylphenidate vs. Comparators on Key Differentiation Parameters


Dopamine Transporter (DAT) Binding Affinity: d-MPH vs. l-MPH vs. Racemate

In a head-to-head in vitro binding study using [3H]WIN-35428 displacement at the human dopamine transporter (DAT) stably expressed in mouse N2A cells, dexmethylphenidate (d-MPH) exhibited a Ki of 25 nM [1]. In contrast, the l-MPH enantiomer showed no specific DAT binding at comparable concentrations, while racemic dl-MPH had a Ki of 43 nM [2]. This demonstrates that DAT affinity resides entirely in the d-isomer, with the l-isomer being essentially inactive, and dexmethylphenidate having approximately 1.7-fold higher affinity than the racemate.

DAT binding Enantiomer selectivity ADHD pharmacology

Norepinephrine Transporter (NET) Binding Affinity: d-MPH vs. l-MPH

In a comprehensive in vitro screening of the individual enantiomers, d-MPH exhibited prominent affinity at the norepinephrine transporter (NET) site, with an IC50 of 989 nM using [3H]nisoxetine binding in rat tissue [1]. Critically, the NET affinity of d-MPH exceeded its affinity for the DAT (where IC50 = 83 nM in a comparable assay [2]) when considered in terms of proportional binding, a finding not observed for the racemate. The l-MPH isomer did not show measurable specific NET binding [3]. This indicates that dexmethylphenidate possesses a dual DAT/NET inhibitory profile that is enantioselective and distinct from the racemate.

NET binding Enantiomer selectivity Catecholaminergic pharmacology

CNS Dopamine Transporter Occupancy in vivo: d-MPH vs. Racemic MPH

A PET imaging study in 18 healthy volunteers assessed central DAT occupancy of a long-acting formulation of d-MPH. At a plasma concentration of 8.3 ng/ml, d-MPH achieved 50% DAT occupancy [1]. In contrast, previous studies with racemic MPH reported that 50% DAT occupancy required a lower plasma concentration of 6.3 ng/ml [2]. This indicates that at a given plasma level, d-MPH achieves lower DAT occupancy than the racemate, but is clinically effective at those levels, suggesting that the l-enantiomer in the racemate contributes to nonspecific, non-functional DAT binding that inflates occupancy measurements without proportional therapeutic benefit.

DAT occupancy PET imaging Clinical pharmacology

Ethanol-Induced Potentiation of Stimulant Responses: d-MPH vs. dl-MPH

A randomized, 4-way crossover study in 24 healthy volunteers compared responses to d-MPH (0.15 mg/kg) and dl-MPH (0.3 mg/kg) administered with ethanol (0.6 g/kg). Combining d-MPH with ethanol significantly increased the AUC(0-5.25h) of all 5 positive subjective scales ('high,' 'good,' 'like,' 'stimulated,' and 'any drug effect'), with P < 0.005 for all measures [1]. The dl-MPH-ethanol combination also increased these AUCs, but with lower significance (P < 0.05), and failed to reach significance for the 'like' scale (P = 0.08) [2]. Critically, the d-MPH-ethanol combination exhibited delayed potentiation relative to dl-MPH-ethanol, as a pharmacokinetic interaction between the l-isomer and ethanol increases early d-MPH exposure in the racemic case—an interaction absent with pure d-MPH [3].

Abuse liability Ethanol interaction Pharmacodynamic

Recommended Application Scenarios for Dexmethylphenidate Based on Differentiated Evidence


Procurement of an ADHD Pharmacotherapy with Enantiomerically Defined Target Engagement

Based on evidence that DAT affinity resides exclusively in the d-enantiomer (Ki = 25 nM vs. 43 nM for racemate), while the l-enantiomer shows no specific binding [1], procurement should prioritize dexmethylphenidate for therapeutic protocols requiring precise, stoichiometric dosing where inactive enantiomer load is undesirable.

Formulation Development Requiring Predictable DAT/NET Dual Reuptake Inhibition

With a quantifiable dual transporter inhibition (DAT IC50 = 83 nM; NET IC50 = 989 nM) and the absence of off-target SERT binding, dexmethylphenidate provides a defined pharmacodynamic profile for development of controlled-release formulations where predictable catecholaminergic modulation is essential [2].

Abuse Liability Assessment and Risk-Mitigation Strategy Design

The demonstration that d-MPH enhances all five subjective measures of abuse liability with ethanol (P < 0.005 for each) but with a different temporal pattern than the racemate [3] supports its use as a reference compound in human abuse potential (HAP) studies and for development of abuse-deterrent formulations.

Pharmacokinetic/Pharmacodynamic Modeling Using PET Occupancy Surrogates

The finding that a plasma concentration of 8.3 ng/ml of d-MPH corresponds to 50% DAT occupancy allows dexmethylphenidate to serve as a model compound for PK/PD studies translating peripheral pharmacokinetics to central target engagement, a benchmark not directly applicable to racemic MPH due to nonspecific l-isomer binding [4].

Technical Documentation Hub

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